molecular formula C14H12ClNO2 B14776297 Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate

Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B14776297
M. Wt: 261.70 g/mol
InChI Key: XVEKUBNAANNUGN-UHFFFAOYSA-N
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Description

Methyl 5-amino-4’-chloro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 5-position, a chloro group at the 4’-position, and a carboxylate ester group at the 2-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4’-chloro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to control reaction parameters. The choice of solvents and reagents may also be adjusted to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4’-chloro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can modify the functional groups present on the biphenyl core.

Scientific Research Applications

Methyl 5-amino-4’-chloro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4’-chloro-[1,1’-biphenyl]-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-chloro-4-fluorobenzoate: Similar structure but with a fluorine atom instead of a chlorine atom.

    Methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]-pyrimidine-6-carboxylate: Contains a pyrimidine ring instead of a biphenyl structure.

Uniqueness

Methyl 5-amino-4’-chloro-[1,1’-biphenyl]-2-carboxylate is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

methyl 4-amino-2-(4-chlorophenyl)benzoate

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)12-7-6-11(16)8-13(12)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3

InChI Key

XVEKUBNAANNUGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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